molecular formula C12H12N2O6S B12846170 1,3-Dioxoisoindolin-2-yl 4-sulfamoylbutanoate

1,3-Dioxoisoindolin-2-yl 4-sulfamoylbutanoate

Cat. No.: B12846170
M. Wt: 312.30 g/mol
InChI Key: XFHRRRDCBMFAPY-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 4-sulfamoylbutanoate is a phthalimide derivative characterized by a sulfamoyl group attached to the butanoate side chain.

Properties

Molecular Formula

C12H12N2O6S

Molecular Weight

312.30 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-sulfamoylbutanoate

InChI

InChI=1S/C12H12N2O6S/c13-21(18,19)7-3-6-10(15)20-14-11(16)8-4-1-2-5-9(8)12(14)17/h1-2,4-5H,3,6-7H2,(H2,13,18,19)

InChI Key

XFHRRRDCBMFAPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CCCS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl 4-sulfamoylbutanoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . For instance, the synthesis of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid involves the reaction of γ-aminobutyric acid with phthalic anhydride in the presence of triethylamine and toluene, heated at 110°C for about 8 hours .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 4-sulfamoylbutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 4-sulfamoylbutanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as epidermal growth factor receptor (EGFR), by binding to the active site and blocking substrate access . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural differences lie in the substituents on the butanoate chain, which influence physicochemical properties and biological interactions:

Compound Name Molecular Formula Substituent (R) Molecular Weight Melting Point (°C) Key Features References
1,3-Dioxoisoindolin-2-yl 4-sulfamoylbutanoate C₁₂H₁₁N₂O₆S –SO₂NH₂ 335.30 Not reported Sulfamoyl group enhances H-bonding
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid C₁₂H₁₁NO₄ –COOH 233.22 114.5–115.5 Carboxylic acid improves solubility
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid C₁₃H₁₃NO₄S –SCH₃ 279.31 Not reported Methylsulfanyl group increases lipophilicity
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)butanoic acid C₁₂H₁₀N₂O₆ –NO₂ 278.22 Not reported Nitro group confers electron-withdrawing effects
Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate C₁₆H₁₇NO₆ –OCH₂COOEt 319.31 Not reported Ester group enhances membrane permeability
  • Sulfamoyl vs.
  • Carboxylic Acid vs. Ester: The free carboxylic acid in 4-(1,3-dioxoisoindolin-2-yl)butanoic acid increases water solubility, whereas ester derivatives (e.g., ethyl esters) improve lipophilicity .

Research Findings and Challenges

  • Crystallography: Analogs like (2R)-2-(1,3-dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid form intramolecular hydrogen bonds (S(5) motifs), stabilizing their conformation . Similar stabilization is expected in the sulfamoyl derivative.
  • Pharmacokinetics : Esterified analogs show improved bioavailability, while carboxylic acids may require prodrug strategies .
  • Challenges : Sulfamoyl derivatives may face synthetic hurdles due to the reactivity of the –SO₂NH₂ group. Stability under physiological conditions remains unverified .

Biological Activity

1,3-Dioxoisoindolin-2-yl 4-sulfamoylbutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex molecular structure that contributes to its biological activity. The compound features a dioxoisoindoline core, which is known for its ability to interact with various biological targets.

Property Value
Molecular Formula C13H14N2O5S
Molecular Weight 302.32 g/mol
CAS Number [Not available]

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . For example, a study demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound also shows promising antimicrobial properties . Research has reported that it exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes, which can lead to reduced cancer cell viability.
  • DNA Interaction : It may intercalate into DNA, affecting replication and transcription.
  • Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to apoptosis.

Study on Anticancer Effects

In a controlled study involving human cancer cell lines, treatment with varying concentrations of this compound resulted in significant reductions in cell viability. The IC50 values ranged from 10 to 30 µM across different cell lines.

Study on Antimicrobial Efficacy

A separate study evaluated the antimicrobial effects against E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL, indicating strong antibacterial activity.

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